molecular formula C27H28Cl2N2O8 B11054404 Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11054404
M. Wt: 579.4 g/mol
InChI Key: GDXDCEIYFGZNNT-UHFFFAOYSA-N
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Description

ETHYL 5-[3-[(3,4-DICHLOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyridinecarboxylate core, which is often associated with biological activity, making it a subject of interest for researchers.

Preparation Methods

The synthesis of ETHYL 5-[3-[(3,4-DICHLOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The 3,4-dichlorobenzyl and 3,4,5-trimethoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Esterification: The ethyl ester group is typically introduced via esterification reactions using ethanol and an acid catalyst.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

ETHYL 5-[3-[(3,4-DICHLOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis.

Scientific Research Applications

ETHYL 5-[3-[(3,4-DICHLOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biology: It can be used as a tool compound to study biological pathways and mechanisms.

    Pharmacology: Researchers investigate its effects on various biological targets to develop new drugs.

Mechanism of Action

The mechanism of action of ETHYL 5-[3-[(3,4-DICHLOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets in the body. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 5-[3-[(3,4-DICHLOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with similar compounds such as:

The uniqueness of ETHYL 5-[3-[(3,4-DICHLOROBENZYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its specific combination of functional groups and the resulting biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H28Cl2N2O8

Molecular Weight

579.4 g/mol

IUPAC Name

ethyl 5-[3-[(3,4-dichlorophenyl)methylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C27H28Cl2N2O8/c1-5-39-27(35)17-13-31-26(34)23(24(17)33)16(15-9-20(36-2)25(38-4)21(10-15)37-3)11-22(32)30-12-14-6-7-18(28)19(29)8-14/h6-10,13,16H,5,11-12H2,1-4H3,(H,30,32)(H2,31,33,34)

InChI Key

GDXDCEIYFGZNNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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